molecular formula C21H25ClFNO2 B12774970 1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride CAS No. 110345-34-1

1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride

Cat. No.: B12774970
CAS No.: 110345-34-1
M. Wt: 377.9 g/mol
InChI Key: IYGJZCAJDYNYCK-UHFFFAOYSA-N
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Description

1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorine atom, a methoxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the fluorine and methoxy groups, and finally, the incorporation of the piperidine ring. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques. Industrial production also focuses on cost-effectiveness, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects and its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 2-amino-2-methyl-1-[4-(1-methylethoxy)phenyl]-
  • 1-(4-fluorophenyl)-3-(1-piperidyl)propan-1-one hydrochloride

Uniqueness

1-Propanone, 1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-(1-piperidinyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

110345-34-1

Molecular Formula

C21H25ClFNO2

Molecular Weight

377.9 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C21H24FNO2.ClH/c1-25-20-11-10-17(14-19(20)22)21(24)18(16-8-4-2-5-9-16)15-23-12-6-3-7-13-23;/h2,4-5,8-11,14,18H,3,6-7,12-13,15H2,1H3;1H

InChI Key

IYGJZCAJDYNYCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(CN2CCCCC2)C3=CC=CC=C3)F.Cl

Origin of Product

United States

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